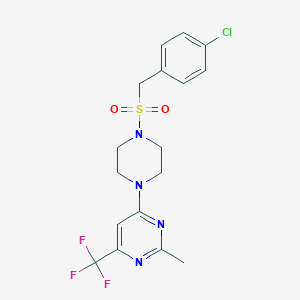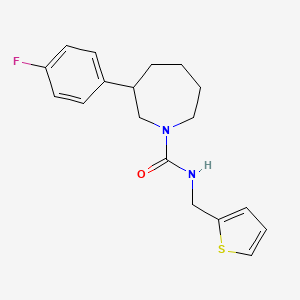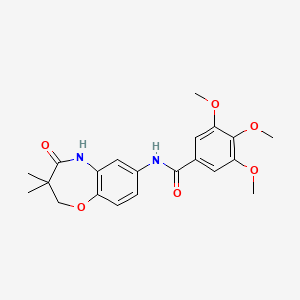![molecular formula C18H23N3O B2700394 1-[3-(1H-1,3-benzodiazol-1-yl)pyrrolidin-1-yl]-2-cyclopentylethan-1-one CAS No. 2034517-84-3](/img/structure/B2700394.png)
1-[3-(1H-1,3-benzodiazol-1-yl)pyrrolidin-1-yl]-2-cyclopentylethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[3-(1H-1,3-benzodiazol-1-yl)pyrrolidin-1-yl]-2-cyclopentylethan-1-one is a synthetic organic compound featuring a benzodiazole moiety linked to a pyrrolidine ring, which is further connected to a cyclopentyl group via an ethanone bridge
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis begins with commercially available 1H-1,3-benzodiazole, pyrrolidine, and cyclopentanone.
Step 1: The 1H-1,3-benzodiazole is first functionalized by introducing a suitable leaving group, such as a halogen, through halogenation reactions.
Step 2: The halogenated benzodiazole undergoes a nucleophilic substitution reaction with pyrrolidine, forming the 1-(1H-1,3-benzodiazol-1-yl)pyrrolidine intermediate.
Step 3: The intermediate is then subjected to a condensation reaction with cyclopentanone in the presence of a base, such as sodium hydride, to yield the final product, this compound.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the carbonyl group in the ethanone bridge, converting it to an alcohol.
Substitution: The benzodiazole moiety can participate in electrophilic substitution reactions, introducing various functional groups onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Electrophiles such as bromine or nitronium ions in the presence of Lewis acids like aluminum chloride (AlCl3).
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated benzodiazole derivatives.
科学的研究の応用
1-[3-(1H-1,3-benzodiazol-1-yl)pyrrolidin-1-yl]-2-cyclopentylethan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用機序
The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The benzodiazole moiety is known to bind to certain protein sites, modulating their activity. The pyrrolidine ring enhances the compound’s binding affinity and selectivity, while the cyclopentyl group contributes to its overall stability and bioavailability.
類似化合物との比較
1-(1H-1,3-benzodiazol-1-yl)pyrrolidine: Lacks the cyclopentyl group, resulting in different pharmacokinetic properties.
2-(1H-1,3-benzodiazol-1-yl)ethanone: Lacks the pyrrolidine ring, affecting its binding affinity and selectivity.
Uniqueness: 1-[3-(1H-1,3-benzodiazol-1-yl)pyrrolidin-1-yl]-2-cyclopentylethan-1-one is unique due to its combination of structural features, which confer specific chemical and biological properties. The presence of the benzodiazole moiety, pyrrolidine ring, and cyclopentyl group in a single molecule allows for versatile interactions with various molecular targets, making it a valuable compound for research and development.
特性
IUPAC Name |
1-[3-(benzimidazol-1-yl)pyrrolidin-1-yl]-2-cyclopentylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O/c22-18(11-14-5-1-2-6-14)20-10-9-15(12-20)21-13-19-16-7-3-4-8-17(16)21/h3-4,7-8,13-15H,1-2,5-6,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTLZGUXGHQSSMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)N2CCC(C2)N3C=NC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(4-fluorophenyl)methyl]-3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B2700313.png)
![3,5-dimethoxy-N-(2-{4-[(2-methylpropyl)amino]-6-(methylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)benzamide](/img/structure/B2700314.png)

![2-(4-vinylbenzyl)-7,8,9,10-tetrahydro-[1,2,4]triazino[4,5-b]indazol-1(2H)-one](/img/structure/B2700318.png)
![N'-(3-acetamidophenyl)-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide](/img/structure/B2700320.png)

![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2700325.png)

![N-[(4-Methylphenyl)methyl]-N-prop-2-ynylbut-2-ynamide](/img/structure/B2700328.png)


![N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-5-chlorothiophene-2-carboxamide](/img/structure/B2700332.png)
![N-{2-[3-(4-fluorophenyl)azepan-1-yl]-2-oxoethyl}-N-methylmethanesulfonamide](/img/structure/B2700333.png)
